5,7-Dibromoindoline
Overview
Description
5,7-Dibromoindoline is a useful research compound. Its molecular formula is C8H7Br2N and its molecular weight is 276.96 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuropharmacological Applications : One study explored the effects of 5-hydroxyindole, a related compound, on human alpha 7 nicotinic acetylcholine receptors. This research is relevant for understanding the neuropharmacological applications of similar compounds like 5,7-Dibromoindoline, especially in the context of synaptic transmission and potential neurological therapies (Zwart et al., 2002).
Anticancer Research : A study on 5,7-dibromoquinoline scaffold-based derivatives, closely related to this compound, revealed potential as anticancer agents. The research showed that these compounds were effective against human breast cancer cell lines, highlighting the potential of this compound derivatives in cancer treatment (Elghazawy et al., 2017).
Antimicrobial Properties : A study involving the synthesis of spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, which can be derived from compounds like this compound, demonstrated moderate antimicrobial activities. This suggests potential applications of this compound in developing new antimicrobial agents (Faty et al., 2015).
Chemical and Spectroscopic Analysis : Comparative vibrational spectroscopic studies of 5,7-dibromo-8-hydroxyquinoline, a compound structurally similar to this compound, provided insights into the effects of substituents on vibrational frequencies, stability, and bond strength. This type of research is crucial for understanding the chemical properties of this compound (Lakshmi et al., 2011).
Development of Bioactive Molecules : Research into coumarin and 3,4-dihydroquinolinone derivatives, which are structurally related to this compound, focused on their potential as antidepressants. This suggests that this compound could also be explored for similar bioactive properties (Wang et al., 2019).
properties
IUPAC Name |
5,7-dibromo-2,3-dihydro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4,11H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHARJXLJNOAGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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